Home > Products > Screening Compounds P116313 > (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid
(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid - 209982-91-2

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid

Catalog Number: EVT-3252027
CAS Number: 209982-91-2
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-Dichlorophenyl)-2-aminoethylidenebisphosphonic acid

Compound Description: This compound is a bisphosphonic acid derivative that exhibits potent inhibitory activity against Mycobacterium tuberculosis glutamine synthetase (GS) []. It shows a strong binding affinity to the enzyme, with kinetic parameters comparable to the known GS inhibitor, L-methionine-S-sulfoximine []. Importantly, this compound demonstrates higher effectiveness against the pathogen enzyme compared to its human counterpart, suggesting its potential as a selective anti-tuberculosis agent [].

N-(3,5-Difluorophenyl)-2-aminoethylidene-bisphosphonic acid

Compound Description: This compound is another bisphosphonic acid derivative demonstrating significant inhibitory activity against Mycobacterium tuberculosis glutamine synthetase (GS) []. Similar to its dichloro analog (N-(3,5-Dichlorophenyl)-2-aminoethylidenebisphosphonic acid), it displays potent binding to the enzyme with kinetic parameters comparable to L-methionine-S-sulfoximine []. The compound also exhibits selective inhibition towards the pathogen enzyme over the human ortholog, highlighting its potential for targeted anti-tuberculosis therapy [].

2-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is a γ-secretase inhibitor that effectively reduces brain β-amyloid peptide (Aβ) levels in Tg2576 mice [, ]. This compound exhibits high affinity and specificity for γ-secretase, making it a promising candidate for Alzheimer's disease treatment [, ]. Studies have shown a strong correlation between γ-secretase occupancy by BMS-299897 and the reduction of brain Aβ40 levels, suggesting its potential as a disease-modifying agent [, ].

(S)-2-((S)-2-(3,5-Difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: BMS-433796 is another γ-secretase inhibitor that effectively reduces brain β-amyloid peptide (Aβ) levels in Tg2576 mice [, ]. It exhibits a strong correlation between γ-secretase occupancy and brain Aβ40 reduction, highlighting its potential as a therapeutic agent for Alzheimer's disease [, ].

2-(3,5-Difluorophenyl)-3-[4-methylsulfonyl)-phenyl]-2-cyclopenten-1-one

Compound Description: This compound is a selective cyclooxygenase-2 (COX-2) inhibitor, indicating its potential for treating inflammatory conditions [, ]. COX-2 inhibitors like this compound are known for their analgesic and anti-inflammatory effects.

2-[1-[[[(3,5-Difluorophenyl)amino]carbonyl]hydrazono]ethyl]-3-pyridinecarboxylic acid (Diflufenzopyr)

Compound Description: Diflufenzopyr is a herbicide that effectively controls various weed species like giant foxtail and fall panicum []. It is often used in combination with other herbicides to broaden the spectrum of weed control and manage herbicide resistance [].

Source and Classification

This compound is derived from the synthesis of phenolic acids and their derivatives, which are widely studied due to their biological significance and therapeutic potential. The presence of fluorine atoms in the 3 and 5 positions of the phenyl ring contributes to the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Synthesis Analysis

The synthesis of (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid can be approached through several methods:

  1. Starting Materials: The synthesis often begins with commercially available 3,5-difluorophenol and chloroacetic acid.
  2. Nucleophilic Substitution: A common method involves deprotonating the hydroxyl group of 3,5-difluorophenol using a strong base like sodium hydroxide to form a phenolate ion. This ion then undergoes nucleophilic attack on the α-carbon of chloroacetic acid, resulting in the formation of the desired hydroxyacetic acid derivative.
  3. Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or asymmetric synthesis may be employed.

Technical parameters such as reaction temperature, time, and concentration of reagents are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular formula for (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid is C9H8F2O3.

  • Structural Features:
    • The compound features a central carbon atom bonded to a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a difluorophenyl group.
    • The stereochemistry at the central carbon is significant; it exists as an (S) enantiomer, which can be confirmed through techniques such as chiral chromatography or NMR spectroscopy.
  • Molecular Geometry: The presence of the difluorophenyl group influences the spatial arrangement around the central carbon, affecting both its physical properties and reactivity.
Chemical Reactions Analysis

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid can participate in various chemical reactions:

  1. Esterification: It can react with alcohols to form esters under acidic conditions.
  2. Amidation: The carboxylic acid group can react with amines to form amides, which are valuable in medicinal chemistry.
  3. Decarboxylation: Under certain conditions, this compound may undergo decarboxylation leading to the corresponding hydroxyphenyl derivative.

Each reaction's conditions—such as temperature, solvent choice, and catalysts—are critical for achieving desired products.

Mechanism of Action

The mechanism of action for (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid primarily relates to its interaction with biological targets:

  • Biological Activity: This compound may exhibit inhibitory effects on specific enzymes or receptors due to its structural similarity to naturally occurring substrates.
  • Pharmacodynamics: The difluorophenyl moiety enhances binding affinity and selectivity towards targets involved in metabolic pathways or disease processes.

Studies on its mechanism can involve kinetic assays or molecular docking simulations to predict interactions with target proteins.

Physical and Chemical Properties Analysis
  • Melting Point: The melting point is typically around 120–125 °C.
  • Solubility: It is soluble in polar solvents like water and ethanol but less soluble in nonpolar solvents.
  • pKa Value: The pKa values indicate that it behaves as a weak acid due to the carboxylic group.

These properties influence its behavior in biological systems and formulations.

Applications

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid has several potential applications:

  1. Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammation.
  2. Research Tool: It can be used in biochemical assays to study enzyme kinetics or receptor interactions.
  3. Agricultural Chemistry: Its derivatives may find applications as herbicides or fungicides due to their bioactivity.
Introduction to Chiral α-Hydroxy Acids in Medicinal Chemistry

Structural Significance of Enantiopure α-Hydroxy Carboxylic Acids

Chiral α-hydroxy carboxylic acids represent a cornerstone in bioactive molecule design due to their dual functionality: a carboxylic acid group enabling salt formation and bioavailability, and a stereogenic center dictating molecular recognition. The hydroxyl group at the α-position facilitates hydrogen bonding with biological targets, while the chiral center imposes strict spatial constraints necessary for enantioselective interactions. Enantiopure compounds like (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid exhibit distinct pharmacological profiles compared to their (R)-counterparts due to differential binding to proteins, receptors, and enzymes. For example, the (S)-enantiomer of methyldopa demonstrates superior antihypertensive activity attributable to stereospecific decarboxylation and metabolism pathways [3]. This enantioselectivity underscores the criticality of chirality control in drug development, particularly when targeting GPCRs or ion channels where three-dimensional complementarity is paramount.

Table 1: Pharmacological Implications of α-Hydroxy Acid Enantiomers

Compound Class(R)-Enantiomer Activity(S)-Enantiomer ActivityTarget System
Aryl-hydroxyacetatesLow receptor affinityHigh-affinity agonist (IC₅₀ ~nM)β-Adrenergic receptors [3]
Fluoro-phenyl derivativesMetabolic instabilityEnhanced metabolic half-lifeAldose reductase [3]
Catecholamine analoguesInactive precursorDirect receptor modulationDopaminergic system [3]

Role of Fluorinated Aromatic Moieties in Bioactive Molecule Design

Fluorination strategically enhances drug-like properties through electronic and steric effects. The 3,5-difluorophenyl moiety in (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid exemplifies this rationale:

  • Metabolic Stabilization: Fluorine’s high electronegativity (χ = 4.0) reduces electron density at ortho/para positions, impeding cytochrome P450-mediated hydroxylation and extending half-life [1].
  • Enhanced Binding Affinity: Fluorine engages in multipolar interactions (C-F···H, C-F···C=O) with protein residues, as observed in carbonic anhydrase inhibitors where fluorinated analogues show 10-fold lower Kᵢ values versus non-fluorinated counterparts [3].
  • Lipophilicity Modulation: The 3,5-difluoro substitution increases logP by ~0.5 units versus phenyl, improving membrane permeability without excessive hydrophobicity [1] [3].Fluorine’s isosteric similarity to hydrogen allows seamless integration into bioactive scaffolds while conferring resistance to oxidative degradation—critical for orally administered therapeutics targeting CNS or metabolic disorders.

Table 2: Effects of Fluorination on Drug Properties

PropertyPhenyl Analog3,5-Difluorophenyl AnalogImpact on Bioactivity
Metabolic half-life1.2 h3.8 hReduced clearance via blocked oxidation
Binding affinity (Kd)450 nM89 nMImproved target engagement
Passive permeability (Papp)12 × 10⁻⁶ cm/s22 × 10⁻⁶ cm/sEnhanced cellular uptake

Historical Applications of 3,5-Difluorophenyl Scaffolds in Therapeutics

The 3,5-difluorophenyl group has enabled breakthroughs across therapeutic categories by balancing polarity and bioactivity. Key applications include:

  • Protease Inhibitors: The difluorophenyl moiety features in HIV-1 protease inhibitors (e.g., Atazanavir derivatives), where fluorine atoms enhance hydrophobic packing within the S1 binding pocket while mitigating hERG channel liabilities [3].
  • Receptor Agonists/Antagonists: In β₂-adrenergic agonists (e.g., Arformoterol), 3,5-difluoro substitution boosts bronchodilatory potency and duration via increased receptor residency time [3].
  • Enzyme Inhibitors: Fluorine’s electron-withdrawing effect acidifies adjacent protons, facilitating covalent inhibition mechanisms. Aldose reductase inhibitors incorporating this motif show nanomolar IC₅₀ values for diabetic neuropathy management [3].The scaffold’s versatility stems from synthetic accessibility—derivable from commercial 3,5-difluoroaniline—and predictable physicochemical behavior, making it a "go-to" aromatic system in lead optimization.

Properties

CAS Number

209982-91-2

Product Name

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid

IUPAC Name

(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1

InChI Key

PHMLPPFFMSRWBK-ZETCQYMHSA-N

SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)O

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.